molecular formula C9H14N2O3 B1278856 tert-Butyl (5-methylisoxazol-3-yl)carbamate CAS No. 97517-66-3

tert-Butyl (5-methylisoxazol-3-yl)carbamate

Cat. No.: B1278856
CAS No.: 97517-66-3
M. Wt: 198.22 g/mol
InChI Key: ZDQNLVVSJSRECT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tert-Butyl (5-methylisoxazol-3-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme FLT3, a receptor tyrosine kinase that is overexpressed in certain types of leukemia . This compound acts as an inhibitor of FLT3, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell signaling and gene expression, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, primarily through its interaction with FLT3 and other signaling proteins . This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of FLT3, this compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on FLT3 and other signaling proteins, leading to sustained changes in cellular function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold for safe and effective use. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream, influencing its localization and accumulation in target tissues. These interactions are important for understanding the pharmacokinetics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm, where it interacts with signaling proteins and enzymes . Additionally, post-translational modifications such as phosphorylation can affect its activity and function, further highlighting the importance of subcellular localization in its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-methylisoxazol-3-yl)carbamate typically involves the reaction of 5-methylisoxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (5-methylisoxazol-3-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions to occur without interference from the amine group .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is used in the development of novel therapeutic agents targeting various diseases .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients. It is also used in the production of agrochemicals and other fine chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the tert-butyl carbamate group and the 5-methylisoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in synthetic organic chemistry and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQNLVVSJSRECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453427
Record name tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97517-66-3
Record name tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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